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Executive Summary
Omaveloxolone (brand name SKYCLARYS®) is a novel, orally bioavailable, semi-synthetic

triterpenoid designed to target the intricate cellular machinery governing mitochondrial function

and antioxidant defense. This document provides a comprehensive technical overview of

omaveloxolone's mechanism of action, with a particular focus on its profound effects on

mitochondrial biogenesis and function. Through the activation of the Nuclear factor erythroid 2-

related factor 2 (Nrf2) pathway, omaveloxolone orchestrates a multi-faceted response that

mitigates oxidative stress, enhances mitochondrial respiration, and promotes the generation of

new mitochondria. This guide is intended for researchers, scientists, and drug development

professionals seeking a detailed understanding of omaveloxolone's molecular and cellular

effects, supported by quantitative data from preclinical and clinical studies, detailed

experimental methodologies, and visual representations of the key signaling pathways.

Mechanism of Action: The Nrf2-KEAP1 Axis
Omaveloxolone's primary mechanism of action revolves around the activation of Nrf2, a

master regulator of the cellular antioxidant response.[1][2] Under normal physiological

conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-

associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal

degradation.[1]
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Omaveloxolone disrupts this interaction by binding to a specific cysteine residue (C151) on

Keap1.[1] This covalent modification induces a conformational change in Keap1, thereby

inhibiting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 is

able to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements

(AREs) in the promoter regions of a vast array of cytoprotective genes.[1][3]

The downstream effects of Nrf2 activation are extensive and include:

Upregulation of Antioxidant Enzymes: Increased expression of enzymes such as NAD(P)H

quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases

(GSTs), and sulfiredoxin 1 (SRXN1) that directly neutralize reactive oxygen species (ROS)

and detoxify harmful electrophiles.[1][3][4]

Enhancement of Glutathione Homeostasis: Increased synthesis and regeneration of

glutathione (GSH), a critical intracellular antioxidant, through the upregulation of genes like

glutamate-cysteine ligase (GCL) and glutathione reductase (GSR).[3][5]

Modulation of Inflammation: Inhibition of the pro-inflammatory NF-κB signaling pathway,

leading to a reduction in the expression of inflammatory cytokines.[6][7]

Improvement of Mitochondrial Function: Restoration of mitochondrial homeostasis through

multiple mechanisms, including the promotion of mitochondrial biogenesis, enhancement of

the electron transport chain (ETC) function, and increased ATP production.[1][8]

Omaveloxolone-mediated activation of the Nrf2 signaling pathway.

Impact on Mitochondrial Biogenesis and Function
Mitochondrial dysfunction is a central pathological feature in many neurodegenerative and

metabolic diseases, including Friedreich's ataxia, for which omaveloxolone is approved.[2][9]

This dysfunction manifests as impaired energy production, increased oxidative stress, and a

decline in the overall number and quality of mitochondria. Omaveloxolone has been shown to

counteract these deficits by promoting mitochondrial biogenesis and improving mitochondrial

function.

Enhanced Mitochondrial Biogenesis
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Nrf2 activation has been linked to the induction of mitochondrial biogenesis, the process of

generating new mitochondria.[6][10] This is, in part, mediated by the upregulation of key

regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-

gamma coactivator 1-alpha (PGC-1α). While direct upregulation of PGC-1α by omaveloxolone
is still under investigation, the observed increases in mitochondrial mass and mtDNA content in

omaveloxolone-treated cells strongly support its role in promoting mitochondrial biogenesis.

[11]

Improved Mitochondrial Respiration and Bioenergetics
Preclinical studies have demonstrated that omaveloxolone can significantly improve

mitochondrial respiratory function. In cellular models of Friedreich's ataxia, omaveloxolone
treatment led to a dose-dependent improvement in multiple parameters of mitochondrial

function, including spare respiratory capacity and maximal respiration.[12] Furthermore, studies

in cultured primary fibroblasts from patients with various mitochondrial diseases showed that

omaveloxolone improved mitochondrial bioenergetics, including mitochondrial mass and

energy status.[11] In some cell lines, it also positively impacted oxygen consumption rates.[11]

In a rodent model of epilepsy, omaveloxolone treatment increased ATP levels, indicating

enhanced energy production.[13]
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Omaveloxolone's multifaceted effects on mitochondrial health.

Quantitative Data from Preclinical and Clinical
Studies
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The therapeutic potential of omaveloxolone is supported by a growing body of quantitative

data from both preclinical models and human clinical trials.

Preclinical Data
Parameter Model Treatment Result Reference

Reactive Oxygen

Species (ROS)

IL-1β-treated

chondrocytes

10 and 25 nM

omaveloxolone

Significantly

prevented ROS

production

[14]

Superoxide

Dismutase

(SOD) Levels

IL-1β-treated

chondrocytes

10 and 25 nM

omaveloxolone

Significantly

increased SOD

levels

[14]

Malondialdehyde

(MDA) Levels

IL-1β-treated

chondrocytes

10 and 25 nM

omaveloxolone

Significantly

reduced MDA

levels

[14]

Glutathione

(GSH) Levels

Kainic acid

mouse model of

epilepsy

Omaveloxolone

Significantly and

dose-

dependently

increased

[13]

ATP Levels

Kainic acid

mouse model of

epilepsy

Omaveloxolone

Significantly and

dose-

dependently

increased

[13]

Nrf2 Target Gene

Expression

(NQO1, SRXN1,

FTH1)

STAM mouse

model of NASH

3 and 10 mg/kg/d

omaveloxolone

Significant, dose-

dependent

increases in liver

[4]

Nrf2 Target Gene

Expression

(NQO1, SRXN1,

TXNRD1, GSR,

AKR1C1)

Cynomolgus

monkeys

10, 30, and 100

mg/kg/day

omaveloxolone

Significant, dose-

dependent

induction in liver

and lung

[5]
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Clinical Data (MOXIe Trial - NCT02255435)
The efficacy and safety of omaveloxolone in patients with Friedreich's ataxia were primarily

evaluated in the MOXIe trial.

Parameter Population Treatment Result p-value Reference

Change in

mFARS from

Baseline at

Week 48

Full Analysis

Set (n=82,

excluding

severe pes

cavus)

150 mg

omaveloxolon

e vs. Placebo

-2.41 point

difference
0.01 [11]

Change in

mFARS from

Baseline at

Week 48

All-

Randomized

Population

(n=103)

150 mg

omaveloxolon

e vs. Placebo

-1.93 point

difference
0.03 [11]

Change in

mFARS from

Baseline at

Week 48

Omaveloxolo

ne Group

(n=40)

150 mg

omaveloxolon

e

-1.55 ± 0.69 [2][8]

Change in

mFARS from

Baseline at

Week 48

Placebo

Group (n=42)
Placebo +0.85 ± 0.64 [2][8]

mFARS

Progression

at Year 3

MOXIe

Extension vs.

Matched

FACOMS

cohort

Omaveloxolo

ne vs.

Untreated

3.0 points vs.

6.6 points
0.0001 [10]

Adverse Events in the MOXIe Trial (Part 2)
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Adverse Event (≥10% in
Omaveloxolone Group &
≥5% > Placebo)

Omaveloxolone (n=51) Placebo (n=52)

Alanine aminotransferase

increase
20 (39%) 5 (10%)

Headache 20 (39%) 12 (23%)

Nausea 18 (35%) 9 (17%)

Aspartate aminotransferase

increase
15 (29%) 3 (6%)

Fatigue 14 (27%) 8 (15%)

Diarrhea 11 (22%) 7 (13%)

Oropharyngeal pain 8 (16%) 3 (6%)

Muscle spasm 7 (14%) 2 (4%)

Back pain 6 (12%) 2 (4%)

Influenza 6 (12%) 1 (2%)

Decreased appetite 6 (12%) 1 (2%)

Note: Most treatment-emergent adverse events were mild to moderate in severity and occurred

more frequently in the first 12 weeks of treatment.[12]

Detailed Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the

effects of omaveloxolone.

Measurement of Mitochondrial Respiration (Seahorse XF
Assay)
The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function by

measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.neurology.org/doi/10.1212/WNL.0000000000205176
https://www.benchchem.com/product/b612239?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


live cells.

Cell Culture: Cells of interest (e.g., patient-derived fibroblasts, specific cell lines) are seeded

in a Seahorse XF cell culture microplate.

Assay Medium: Prior to the assay, the cell culture medium is replaced with a specialized low-

buffered XF assay medium.

Instrument Calibration: The Seahorse XF Analyzer is calibrated using a calibrant solution.

Mito Stress Test: A series of drugs that modulate the electron transport chain are sequentially

injected to measure key parameters of mitochondrial respiration:

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

collapses the mitochondrial membrane potential and induces maximal respiration.

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, used to shut down

mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Analysis: The software calculates basal respiration, ATP production, maximal

respiration, spare respiratory capacity, and proton leak.
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General workflow for a Seahorse XF Mito Stress Test.
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Nrf2 Activation Assays
This method quantifies the mRNA expression levels of Nrf2 target genes.

Cell Treatment: Cells are treated with omaveloxolone or a vehicle control for a specified

time.

RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA)

from the extracted RNA.

qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for Nrf2

target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for

normalization.

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt

method.

This assay measures the binding of activated Nrf2 from nuclear extracts to its consensus DNA

binding site.

Nuclear Extract Preparation: Cells are treated with omaveloxolone, and nuclear proteins

are extracted.

Binding Assay: The nuclear extracts are incubated in a microplate pre-coated with an

oligonucleotide containing the Nrf2 consensus binding site.

Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Signal Measurement: A colorimetric substrate is added, and the absorbance is measured at

450 nm. The signal intensity is proportional to the amount of activated Nrf2.

Measurement of Reactive Oxygen Species (ROS) using
DCFH-DA
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2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to measure

intracellular ROS.

Cell Loading: Cells are incubated with DCFH-DA, which diffuses into the cells and is

deacetylated by cellular esterases to the non-fluorescent DCFH.

Treatment: Cells are then treated with omaveloxolone or a positive control (e.g., H₂O₂) to

induce or inhibit ROS production.

Oxidation and Fluorescence: In the presence of ROS, DCFH is oxidized to the highly

fluorescent 2',7'-dichlorofluorescein (DCF).

Detection: The fluorescence intensity is measured using a fluorescence microplate reader,

fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

Assessment of Mitochondrial Membrane Potential
(MMP) using TMRE
Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that

accumulates in active mitochondria with an intact membrane potential.

Cell Staining: Live cells are incubated with TMRE, which selectively enters and accumulates

in the mitochondria of healthy cells.

Treatment: Cells can be pre-treated with omaveloxolone to assess its protective effects on

MMP. A depolarizing agent like FCCP is often used as a positive control.

Imaging/Quantification: The fluorescence intensity of TMRE is measured using fluorescence

microscopy or flow cytometry. A decrease in TMRE fluorescence indicates a loss of

mitochondrial membrane potential.

Conclusion
Omaveloxolone represents a significant advancement in the therapeutic landscape for

diseases characterized by mitochondrial dysfunction and oxidative stress. Its ability to potently

activate the Nrf2 signaling pathway provides a robust and multifaceted mechanism for restoring

cellular homeostasis. The comprehensive data from preclinical and clinical studies underscore
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its capacity to enhance mitochondrial biogenesis, improve mitochondrial respiration, and

mitigate the damaging effects of oxidative stress. The experimental protocols detailed herein

provide a framework for the continued investigation of omaveloxolone and other Nrf2-

activating compounds, paving the way for further discoveries in the field of mitochondrial

medicine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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